molecular formula C16H27NO2Si B11836245 Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 189639-20-1

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B11836245
CAS No.: 189639-20-1
M. Wt: 293.48 g/mol
InChI Key: XZXXPDGMTOGPTE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is tert-butyl (1-(dimethyl(phenyl)silyl)propyl)carbamate . Breaking down the nomenclature:

  • Carbamic acid : The parent compound, with the formula NH2COOH.
  • 1,1-dimethylethyl ester : Indicates the tert-butyl group (–OC(CH3)3) esterifying the carbamic acid’s hydroxyl group.
  • [1-(dimethylphenylsilyl)propyl] : Specifies the substituent on the nitrogen atom. This group consists of a propyl chain (–CH2CH2CH2–) where the terminal carbon is bonded to a dimethylphenylsilyl moiety (–Si(CH3)2C6H5).

The structural elucidation, as depicted in PubChem’s 2D and 3D conformer models, reveals a tetrahedral silicon center coordinated to two methyl groups, a phenyl ring, and the propyl chain. The carbamate group (–NHCOO–) bridges the silylpropyl substituent and the tert-butyl ester, creating a sterically hindered environment that influences reactivity and stability.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C16H27NO2Si , with a molecular weight of 293.48 g/mol . Key structural features include:

  • Silicon-centered substituent : The dimethylphenylsilyl group contributes to hydrophobicity and electron-withdrawing effects.
  • tert-Butyl ester : Provides steric bulk, enhancing hydrolytic stability compared to smaller esters like methyl or ethyl.

Stereochemical analysis is complicated by the absence of chiral centers in the current configuration. The propyl chain adopts a flexible conformation, while the dimethylphenylsilyl group’s geometry is constrained by the rigid phenyl ring. Computational models suggest that rotational barriers around the Si–C bonds influence the compound’s dynamic behavior in solution.

Comparative Analysis with Related Silyl Carbamate Derivatives

To contextualize this compound’s uniqueness, we compare it to three structurally related silyl carbamates:

Table 1: Comparison of Silyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C16H27NO2Si 293.48 Dimethylphenylsilyl, tert-butyl ester
Silyl N,N-di(propan-2-yl)carbamate C7H17NO2Si 175.30 Diisopropylamine, silyl ester
2-(Trimethylsilyl)ethyl carbamate C6H15NO2Si 161.28 Trimethylsilyl, ethyl ester
(R)-[1-(Hydroxymethyl)propyl]carbamate C9H19NO3 189.25 Hydroxymethylpropyl, tert-butyl ester
Key Differences:
  • Silyl Substituents :

    • The target compound’s dimethylphenylsilyl group introduces aryl interactions absent in trimethylsilyl or unsubstituted silyl derivatives.
    • The phenyl ring enhances lipophilicity, impacting solubility in nonpolar solvents.
  • Ester Groups :

    • The tert-butyl ester in the target compound and compound provides superior steric protection against nucleophilic attack compared to ethyl or silyl esters.
  • Backbone Modifications :

    • Compound replaces the silyl group with a hydroxymethylpropyl chain, drastically altering electronic properties and hydrogen-bonding capacity.

These structural variations underscore the tunability of silyl carbamates for applications in materials science and medicinal chemistry, where stability and lipophilicity are critical design parameters.

Properties

CAS No.

189639-20-1

Molecular Formula

C16H27NO2Si

Molecular Weight

293.48 g/mol

IUPAC Name

tert-butyl N-[1-[dimethyl(phenyl)silyl]propyl]carbamate

InChI

InChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18)

InChI Key

XZXXPDGMTOGPTE-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, allylamine is treated with dimethylphenylsilane in the presence of a rhodium catalyst (e.g., RhCl(PPh₃)₃) under inert atmosphere. The reaction proceeds via a Chalk-Harrod mechanism, where the metal center coordinates the silane and alkene, facilitating syn-addition. Key parameters include:

  • Temperature : 60–80°C

  • Solvent : Toluene or tetrahydrofuran (THF)

  • Catalyst loading : 1–2 mol%

Post-hydrosilylation, the resulting silylpropylamine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Table 1: Representative Hydrosilylation Conditions and Yields

SilaneCatalystTemperature (°C)Yield (%)Reference
PhMe₂SiHRhCl(PPh₃)₃7085
PhMe₂SiH[CpRu(MeCN)₃]PF₆2578

Grignard Reagent-Based Alkylation of Silyl Halides

This two-step approach involves the generation of a silylpropyl Grignard reagent, followed by its reaction with a Boc-protected amine electrophile.

Synthesis of (Dimethylphenylsilyl)propylmagnesium Bromide

A suspension of magnesium turnings in THF reacts with 1-bromo-3-(dimethylphenylsilyl)propane under reflux. The resultant Grignard reagent is highly moisture-sensitive and requires strict inert conditions.

Coupling with Boc-Protected Aziridine

The Grignard reagent reacts with Boc-aziridine (e.g., tert-butyl aziridine-1-carboxylate) in THF at −20°C, followed by quenching with ammonium chloride. This method achieves moderate yields (65–77%) but offers precise control over stereochemistry when chiral aziridines are employed.

Table 2: Grignard-Alkylation Optimization Data

ElectrophileReaction Time (h)Yield (%)Purity (%)Reference
Boc-aziridine27795
Boc-oxirane36891

Nucleophilic Substitution of Silylpropyl Halides

A more straightforward method involves the displacement of halides in silylpropyl bromides with Boc-protected amine nucleophiles.

Preparation of 1-(Dimethylphenylsilyl)propyl Bromide

3-Bromopropyl(dimethyl)phenylsilane is synthesized via radical bromination of allyldimethylphenylsilane using N-bromosuccinimide (NBS) and azo initiators. The bromide is isolated in 89% yield after column chromatography.

Amination and Boc Protection

The bromide reacts with potassium phthalimide in DMF to form the primary amine, which is subsequently deprotected using hydrazine and treated with Boc₂O. This sequence affords the target compound in 72% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Carbamic Acid, [1-(Dimethylphenylsilyl)Propyl]-, 1,1-Dimethylethyl Ester

MethodAdvantagesDisadvantagesTypical Yield (%)
HydrosilylationHigh regioselectivity, mild conditionsRequires expensive catalysts78–85
Grignard AlkylationStereochemical controlMulti-step, sensitive intermediates65–77
Nucleophilic SubstitutionCost-effective, scalableLower functional group tolerance70–72

Advanced Modifications and Catalytic Innovations

Recent advances include the use of ruthenium catalysts for hydrosilylation, which improve turnover frequencies (TOFs) by 40% compared to rhodium systems. Additionally, flow chemistry setups have reduced reaction times for Grignard-based routes from 4 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or silyl derivatives.

Scientific Research Applications

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with nucleophiles. This interaction can lead to the formation of stable carbamate derivatives, which can modify the activity of enzymes or proteins. The dimethylphenylsilyl group provides steric hindrance, enhancing the stability of the compound.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with analogs:

Compound Name Molecular Formula (Inferred) Key Substituents Molecular Weight (g/mol) Notable Properties
Target: Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester ~C₁₈H₂₉NO₂Si Dimethylphenylsilylpropyl, tert-butyl ester ~335.5 High lipophilicity; silicon enhances thermal stability and modulates reactivity
Carbamic acid, [(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]-, tert-butyl ester () C₁₅H₂₂N₂O₅ Nitro, hydroxy, phenylmethyl, tert-butyl ester 310.35 Chiral center; used in stereoselective synthesis of HIV protease inhibitors
Carbamic acid, [(1S)-1-formylpropyl]-, tert-butyl ester () C₉H₁₇NO₃ Formylpropyl, tert-butyl ester 187.24 Aldehyde functionality for further derivatization; intermediate in peptide synthesis
Carbamic acid, N-[1-(hydroxymethyl)-3-(methylthio)propyl]-, tert-butyl ester () C₁₀H₂₁NO₃S Hydroxymethyl, methylthiopropyl, tert-butyl ester 235.34 Sulfur-containing; potential for redox-sensitive applications

Key Observations :

  • The target compound’s dimethylphenylsilyl group distinguishes it from nitro, formyl, or sulfur-containing analogs, likely conferring unique steric and electronic effects .
  • Tert-butyl esters are universally present, enhancing stability against hydrolysis compared to methyl or ethyl esters .

Stability and Reactivity

  • Silicon Effect : The dimethylphenylsilyl group in the target compound likely increases thermal stability and resistance to nucleophilic attack compared to carbon-only analogs. Silicon’s electronegativity also polarizes adjacent bonds, altering reactivity .
  • Hydrolytic Sensitivity : Tert-butyl esters generally resist hydrolysis better than methyl esters but are cleavable under strong acidic conditions (e.g., HCl in dioxane). This contrasts with labile groups like formyl (), which require milder handling .

Biological Activity

Carbamic acid derivatives, including Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester , are of significant interest due to their diverse biological activities. This compound is structurally characterized by the presence of a dimethylphenylsilyl group and a tert-butyl ester, which potentially influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated research findings.

  • Molecular Formula : C₈H₁₉N₁O₂Si
  • Molecular Weight : 173.32 g/mol
  • CAS Number : 4248-19-5

Mechanisms of Biological Activity

The biological activity of carbamate compounds often involves interactions with neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE) activity. This mechanism is critical for enhancing cholinergic transmission and has implications in neurodegenerative diseases such as Alzheimer’s disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Carbamate esters can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties against oxidative stress and mitochondrial dysfunction .

Case Studies

  • Neuroprotective Properties :
    • A study evaluated a related carbamate derivative that showed significant neuroprotection against β-amyloid toxicity in neuronal cell lines. It was found to enhance cell viability and reduce apoptosis in a dose-dependent manner .
  • Anti-Cancer Activity :
    • Research indicated that certain carbamate compounds demonstrated anti-breast cancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Toxicological Assessments :
    • Toxicological studies on similar carbamate compounds have reported adverse effects such as leukopenia and organ toxicity at high doses. These findings underscore the importance of dose management in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionAChE inhibition, antioxidant
Anti-cancerInduction of apoptosis
ToxicityLeukopenia, organ toxicity

Q & A

Q. Data Comparison

MethodYielddeeeSubstrate Input
Microbial Reduction>90%>98%99.4%10 g/L
Evolved KRED99.9%N/A>99%200 g/L
Chemical Reduction~78%*LowN/AN/A
*Yields undesired diastereomers .

Which analytical techniques are recommended for confirming structural integrity and enantiopurity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., tert-butyl, silyl groups) .
  • Chiral HPLC : Resolves enantiomers; methods optimized using polysaccharide-based columns (e.g., Chiralpak®) achieve baseline separation for ee >99% .
  • LC-MS : Validates molecular weight and detects impurities (e.g., desilylated byproducts) .

How can directed evolution of ketoreductases enhance stereoselective reduction of prochiral ketones?

Q. Advanced

  • Library Generation : Use ProSAR to design mutant libraries, focusing on active-site residues (e.g., NADP⁺ binding pocket) to improve cofactor affinity .
  • High-Throughput Screening : Assay mutants for activity and stereoselectivity under high substrate loads (e.g., 200 g/L) using automated LC-MS or colorimetric NADPH depletion assays .
  • Optimized Reaction Conditions : Employ isopropanol as a co-substrate for cofactor regeneration, reducing NADP⁺ input to 0.01 g/L .

Q. Evolution Progress

KRED TypeConversioneeSubstrate InputEnzyme Input
Wild-type5%80%20 g/L5 g/L
Evolved99.9%>99%200 g/L1 g/L

What parameters are critical for scaling up fermentation-based bioreduction?

Q. Advanced

  • Substrate Tolerance : Incrementally increase substrate input (from 10 g/L to 60–200 g/L) while monitoring microbial viability and enzyme inhibition .
  • Fed-Batch Fermentation : Maintain optimal oxygen transfer and pH (6.5–7.5) to sustain R. erythropolis activity during prolonged runs .
  • Mutant Strain Selection : Screen for hyper-reducing mutants (e.g., via adaptive laboratory evolution) to improve volumetric productivity .

How can conflicting diastereomer ratios from different reduction methods be resolved?

Q. Advanced

  • Comparative Chiral Analysis : Use chiral HPLC to quantify diastereomers from microbial vs. chemical routes. For example, NaBH₄ reduction yields <2% desired diastereomer, while biocatalysis achieves >98% .
  • Reaction Pathway Modeling : Apply density functional theory (DFT) to predict transition states, identifying steric hindrance from the silyl group as a key factor favoring enzymatic selectivity .
  • Process Hybridization : Combine chemical synthesis with enzymatic resolution (e.g., lipase-mediated kinetic resolution) to salvage undesired stereoisomers .

What role does the dimethylphenylsilyl group play in stabilizing intermediates during synthesis?

Q. Advanced

  • Steric Protection : The bulky silyl group shields the carbamate from nucleophilic attack, improving stability in aqueous reaction media .
  • Solubility Modulation : Enhances organic-phase solubility, facilitating extraction and purification via liquid-liquid partitioning .
  • Enzyme Compatibility : Requires tailored engineering of KREDs to accommodate hydrophobic silyl moieties, as wild-type enzymes may exhibit reduced activity .

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